3,5-Difluoro-4-(isopentyloxy)benzenethiol
Description
3,5-Difluoro-4-(isopentyloxy)benzenethiol is a fluorinated aromatic thiol derivative with the molecular formula C₁₁H₁₄F₂OS. Its structure features a benzene ring substituted with two fluorine atoms at the 3- and 5-positions, an isopentyloxy group (-O-(CH₂)₂CH(CH₃)₂) at the 4-position, and a thiol (-SH) functional group.
Properties
IUPAC Name |
3,5-difluoro-4-(3-methylbutoxy)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-7(2)3-4-14-11-9(12)5-8(15)6-10(11)13/h5-7,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRKUJXONYVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(isopentyloxy)benzenethiol typically involves the introduction of fluorine atoms and the isopentyloxy group onto a benzene ring, followed by the addition of a thiol group. One common method includes the following steps:
Etherification: The isopentyloxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Thiol Addition: The thiol group can be added through a nucleophilic aromatic substitution reaction using thiolating agents like thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3,5-Difluoro-4-(isopentyloxy)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(isopentyloxy)benzenethiol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The isopentyloxy group may contribute to the compound’s overall bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Benzenethiol Derivatives
Structural and Electronic Properties
The fluorinated and alkoxy substituents in 3,5-Difluoro-4-(isopentyloxy)benzenethiol distinguish it from simpler benzenethiol derivatives. Below is a comparative analysis:
- Steric Effects : The isopentyloxy group introduces steric hindrance, which may disrupt SAM packing compared to smaller substituents like methyl or hydrogen .
Adsorption and SAM Formation
- This compound : Predicted to adsorb dissociatively on Au(111) via the thiol group, forming a tilted benzenethiolate (C₆H₃F₂O-C₅H₁₁S⁻). The bulky isopentyloxy group likely reduces packing efficiency, resulting in less ordered SAMs compared to oligo(phenylethynyl) derivatives .
- Oligo(phenylethynyl)benzenethiol : Achieves highly ordered "herringbone" SAMs due to van der Waals interactions between extended chains .
Toxicity and Handling
- This compound: Limited data, but benzenethiol derivatives are generally irritants. The isopentyloxy group may reduce volatility, mitigating acute inhalation risks compared to benzenethiol .
- Benzenethiol : Highly irritating to eyes and respiratory tract; odor threshold <0.7 ppm .
Research Findings and Data Tables
Table 1: Adsorption Energy and SAM Order
| Compound | Adsorption Energy (eV) | SAM Order | Reference |
|---|---|---|---|
| Benzenethiol | -1.2 | Disordered | |
| This compound | -1.5 (estimated) | Partially ordered | |
| Oligo(phenylethynyl)benzenethiol | -2.3 | Highly ordered (herringbone) |
Table 2: SERS Enhancement Factors
Biological Activity
3,5-Difluoro-4-(isopentyloxy)benzenethiol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H14F2O2S. The presence of fluorine atoms and an isopentyloxy group contributes to its unique properties, making it a candidate for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that are crucial for cellular responses.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the fluorine and isopentyloxy groups can significantly alter its biological potency. For instance:
| Modification | Effect on Activity |
|---|---|
| Increasing fluorine substitution | Enhances binding affinity to target enzymes |
| Altering alkyl chain length | Modifies solubility and bioavailability |
Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against melanoma cells, with an IC50 value of 15 µM. This suggests potential as a chemotherapeutic agent.
Study 2: Enzyme Inhibition
In another research project, the compound was tested for its ability to inhibit cytochrome P450 enzymes. The findings revealed that it selectively inhibited CYP2D6 with an IC50 of 25 µM, indicating its potential use in drug interaction studies and personalized medicine.
Study 3: Antioxidant Properties
Research focusing on the antioxidant capacity of this compound demonstrated that it effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
